2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole
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Overview
Description
2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylphenyl group, a methoxy group, and a methylsulfanyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole typically involves the reaction of 2-methylphenol with appropriate thiazole precursors under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a thiazole derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylphenyl isocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
- 2-Methoxy-5-methylphenol
Uniqueness
2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole is unique due to the presence of both methoxy and methylsulfanyl groups on the thiazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Biological Activity
The compound 2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound known for its diverse biological activities. Thiazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific thiazole derivative, synthesizing findings from various research studies.
Chemical Structure and Properties
The structure of this compound features a thiazole ring substituted with a methoxy group and a methylsulfanyl group. The presence of these functional groups is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that compounds similar to this compound demonstrate moderate to good activity against various bacterial strains. For instance, a study reported that several thiazole derivatives showed effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 25 µg/mL to over 1000 µg/mL depending on the specific derivative tested .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
Compound C | Mycobacterium tuberculosis | 25 |
Compound D | Pseudomonas aeruginosa | >1000 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds containing the thiazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A recent study highlighted the synthesis of new thiazole carboxamide derivatives that exhibited promising COX-inhibitory activity, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
Thiazoles have gained attention in cancer research due to their ability to induce apoptosis in cancer cells. In vitro assays conducted on various cancer cell lines revealed that thiazole derivatives could significantly reduce cell viability. For example, compounds similar to this compound demonstrated IC50 values as low as 41 nM against MCF7 breast cancer cells .
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound E | MCF7 (Breast) | 41 |
Compound F | L929 (Fibroblast) | >185 |
Compound G | A549 (Lung) | 170 |
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings. One notable study involved the administration of a thiazole-based compound to patients with chronic inflammatory conditions, resulting in significant reductions in inflammatory markers and improved patient outcomes . Another study focused on the use of thiazoles in combination therapies for cancer treatment, highlighting their synergistic effects with existing chemotherapeutic agents.
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9-5-3-4-6-10(9)8-14-12-13-7-11(15-2)16-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZFGYDJHECCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.